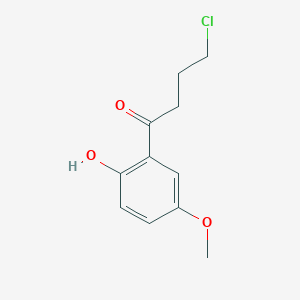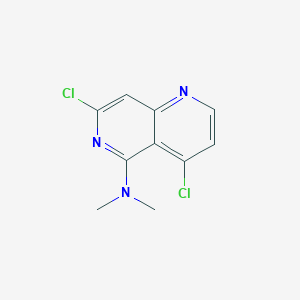
4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties
Vorbereitungsmethoden
The synthesis of 4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine typically involves the functionalization of the 1,6-naphthyridine coreThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the dimethylation is achieved using dimethylamine . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Chemischer Reaktionen
4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of study in drug development.
Medicine: Its potential therapeutic applications include treatments for cancer, HIV, and bacterial infections.
Wirkmechanismus
The mechanism of action of 4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine can be compared with other similar compounds, such as:
1,6-naphthyridine: The parent compound, which lacks the chloro and dimethylamino groups.
4,7-dichloro-1,6-naphthyridine: Similar but without the dimethylamino group.
N,N-dimethyl-1,6-naphthyridin-5-amine: Lacks the chloro groups.
Phenoxy-aryl urea appended 1,6-naphthyridines: These compounds act as sex hormone regulatory agents.
N-arylated/chromone/acid appended 1,6-naphthyridines: These act as anti-HIV agents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C10H9Cl2N3 |
|---|---|
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C10H9Cl2N3/c1-15(2)10-9-6(11)3-4-13-7(9)5-8(12)14-10/h3-5H,1-2H3 |
InChI-Schlüssel |
OPAGANTZQCPUCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=CC2=NC=CC(=C21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


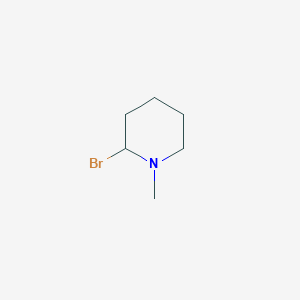


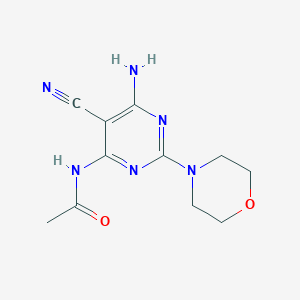
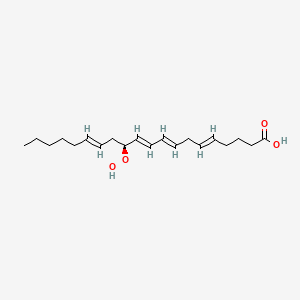
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
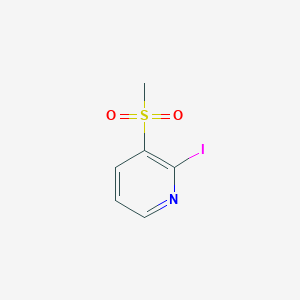



![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)

![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)
